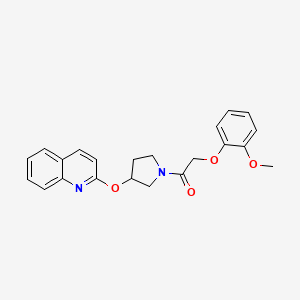

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-26-19-8-4-5-9-20(19)27-15-22(25)24-13-12-17(14-24)28-21-11-10-16-6-2-3-7-18(16)23-21/h2-11,17H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXRUGBWWURNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Methoxyphenoxy Intermediate: Starting with 2-methoxyphenol, it undergoes a nucleophilic substitution reaction with an appropriate halogenated ethanone derivative to form the 2-(2-methoxyphenoxy)ethanone intermediate.

Quinolin-2-yloxy Intermediate: Quinoline is reacted with a halogenated pyrrolidine derivative to form the 3-(quinolin-2-yloxy)pyrrolidine intermediate.

Coupling Reaction: The two intermediates are then coupled under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(2-hydroxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone.

Reduction: Formation of 2-(2-methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanol.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The methoxyphenoxy group introduces steric bulk and electron-donating effects, which may influence solubility and metabolic stability compared to non-substituted aryl systems .

Physicochemical Properties

- Solubility: The quinoline and methoxyphenoxy groups may reduce aqueous solubility compared to pyridine-based analogs (e.g., 2-phenyl-1-(pyridin-2-yl)ethanone) .

- Stability : The β-O-4 ether linkage (as in ) is prone to oxidative cleavage, suggesting the target compound may require stabilization for pharmaceutical use .

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the quinoline moiety suggests potential interactions with kinases and phosphodiesterases, which are critical in cancer and inflammatory responses.

Antitumor Activity

Research indicates that derivatives similar to 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone exhibit significant antitumor properties. For instance, studies have shown that compounds with quinoline structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound may also possess antimicrobial activity. Compounds containing similar functional groups have demonstrated effectiveness against a range of bacterial strains.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Activity in Breast Cancer | A study evaluated the effects of similar compounds on MCF-7 breast cancer cells, showing a 70% reduction in cell viability at high concentrations (100 µM). |

| Inflammation Model | In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling and reduced levels of TNF-alpha and IL-6. |

| Antimicrobial Testing | In vitro tests against E. coli and S. aureus showed an MIC of 32 µg/mL, indicating moderate antibacterial activity. |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of quinoline derivatives. It has been established that modifications to the pyrrolidine ring significantly influence the compound's potency against tumor cells and inflammatory markers.

Table: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy group on phenyl ring | Enhances lipophilicity, improving cellular uptake |

| Quinoline nitrogen | Critical for receptor binding affinity |

| Pyrrolidine substitution | Alters pharmacokinetics and bioavailability |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

- Synthesis Steps :

- Quinoline Intermediate : Cyclization of aniline derivatives via cyclocondensation (e.g., Friedel-Crafts acylation) .

- Pyrrolidine Ring Formation : Cyclization using aldehydes (e.g., formaldehyde) or amines under controlled temperatures (80–120°C) .

- Coupling : Use of carbodiimide-based reagents (e.g., EDC) to link quinoline-pyrrolidine and methoxyphenoxy moieties in solvents like DMF .

- Optimization : Microwave-assisted synthesis reduces reaction time and improves yield. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients are critical for minimizing by-products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR/IR : Confirms functional groups (e.g., methoxy, quinoline C–H stretches) and molecular connectivity .

- X-Ray Diffraction : Resolves crystal packing stabilized by C–H⋯O/N hydrogen bonds and π–π stacking (e.g., dihedral angles between pyrrolidine and quinoline: 15–25°) .

- Mass Spectrometry : Validates molecular weight (322.39 g/mol) and fragmentation patterns .

Q. How does the compound’s structure influence its potential biological activity?

- The quinoline moiety may intercalate DNA or inhibit enzymes (e.g., topoisomerases), while the pyrrolidine ring enhances conformational flexibility for receptor binding .

- Methoxyphenoxy groups contribute to lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen bond distances) be resolved during structural analysis?

- Methodology :

- Compare multiple datasets to identify systematic errors (e.g., thermal motion artifacts) .

- Use computational tools (e.g., SHELX, PLATON) to refine hydrogen bond geometries and validate against theoretical models .

Q. What strategies address limitations in experimental design for stability studies (e.g., compound degradation during assays)?

- Sample Stabilization : Continuous cooling (4°C) during prolonged assays prevents organic degradation. Use antioxidants (e.g., BHT) in aqueous media .

- Data Collection : Shorten exposure times in spectroscopic analysis to minimize photodegradation .

Q. How do reaction mechanisms differ when substituting bases (e.g., NaH vs. K₂CO₃) in coupling steps?

- NaH : Strong base promotes deprotonation of hydroxyl groups but risks side reactions (e.g., elimination) in polar aprotic solvents .

- K₂CO₃ : Mild base in biphasic systems (e.g., water/DCM) minimizes side reactions but requires longer reaction times .

- Validation : Monitor by-products via TLC/HPLC and optimize using kinetic studies .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Model charge distribution (e.g., quinoline’s electron-deficient ring attracts nucleophiles) .

- MD Simulations : Predict solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.